1,3-Cyclopentadiene, 5,5-dimethyl-

CAS No.: 4125-18-2

Cat. No.: VC17983365

Molecular Formula: C7H10

Molecular Weight: 94.15 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 4125-18-2 |

|---|---|

| Molecular Formula | C7H10 |

| Molecular Weight | 94.15 g/mol |

| IUPAC Name | 5,5-dimethylcyclopenta-1,3-diene |

| Standard InChI | InChI=1S/C7H10/c1-7(2)5-3-4-6-7/h3-6H,1-2H3 |

| Standard InChI Key | QWJWPDHACGGABF-UHFFFAOYSA-N |

| Canonical SMILES | CC1(C=CC=C1)C |

Introduction

Molecular Structure and Identification

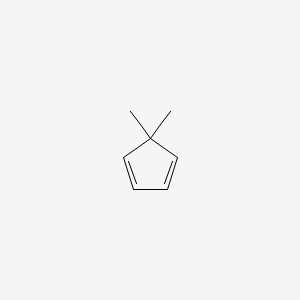

1,3-Cyclopentadiene, 5,5-dimethyl- (C₇H₁₀) features a five-membered ring with conjugated double bonds at the 1,3-positions and geminal methyl groups at carbon 5 (Figure 1). The molecular weight is 94.15 g/mol, and its IUPAC name is 5,5-dimethylcyclopenta-1,3-diene . Key identifiers include:

The planar cyclopentadiene core is distorted by hyperconjugative interactions between the π-system and the C5–CH₃ σ-bonds, leading to partial aromaticity in the ground state .

Thermodynamic and Physical Properties

Experimental and computed thermodynamic data for 5,5-dimethylcyclopentadiene are summarized below:

The compound exhibits moderate hydrophobicity (XLogP3-AA = 2.7) and a boiling point estimated at 130–135°C . Its resistance to dimerization, even at 200°C, contrasts sharply with unsubstituted cyclopentadiene, which dimerizes within hours at room temperature .

Reactivity and Kinetic Behavior

Diels-Alder Reactivity

5,5-Dimethylcyclopentadiene participates in Diels-Alder reactions but exhibits significantly reduced reactivity compared to non-geminal analogs. For example, geminal dimethylation of 1,2,3,4-tetramethylcyclopentadiene decreases reactivity toward maleimide by 954-fold . Computational studies attribute this to geminal repulsion in the transition state rather than steric clashes with the dienophile :

-

The methyl groups increase torsional strain during the formation of the bicyclic transition state.

-

Hyperconjugative antiaromaticity in the ground state further destabilizes the reaction pathway .

Dimerization Resistance

Unlike cyclopentadiene, which dimerizes exothermically (ΔrH° = -50.9 kcal/mol) , 5,5-dimethylcyclopentadiene shows no tendency to form dicyclopentadiene even under thermal stress. This stability arises from:

-

Steric hindrance from the methyl groups, which disrupt orbital alignment for [4+2] cycloaddition .

-

Electronic effects: Hyperconjugation with the methyl σ-bonds stabilizes the monomeric form .

Applications in Materials Science

The compound’s stability and tunable reactivity make it valuable in polymer chemistry. For instance:

-

Organic Thin-Film Transistors: A copolymer of 5,5-dimethylcyclopentadiene and diketopyrrolopyrrole (DPP) synthesized via room-temperature Suzuki polymerization demonstrates high hole mobility (>1.0 cm²/V·s) despite a large π-π stacking distance (4.26 Å) . The methyl groups enhance solubility and processability without compromising charge transport .

-

Click Chemistry: While its Diels-Alder reactivity is subdued, the monomer’s resistance to side reactions (e.g., dimerization) enables precise functionalization in multi-step syntheses .

Natural Occurrence and Synthesis

5,5-Dimethylcyclopentadiene has been reported in Artemisia baldshuanica, though its biological role remains unclear . Laboratory synthesis typically involves:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume